molecular formula C18H12N4O4S B7467174 [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467174
M. Wt: 380.4 g/mol
InChI Key: YDYSFIRJXBTHJT-UHFFFAOYSA-N
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Description

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BPTES is a potent inhibitor of glutaminase, which is an enzyme that plays a critical role in cancer cell metabolism.

Mechanism of Action

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate inhibits glutaminase, which is an enzyme that converts glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it is used in the production of ATP and other important biomolecules. By inhibiting glutaminase, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate deprives cancer cells of this important nutrient, leading to reduced cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting glutaminase, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to reduce the levels of glutamate and other important metabolites in cancer cells. [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to induce autophagy in cancer cells, which is a process by which cells recycle their own components in response to stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its specificity for glutaminase. Unlike other drugs that target multiple enzymes or pathways, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate specifically targets glutaminase, which reduces the likelihood of off-target effects. However, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has some limitations for lab experiments. For example, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research to better understand the mechanism of action of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, as well as its potential use in other diseases beyond cancer.

Synthesis Methods

The synthesis of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate to form the intermediate product. This intermediate product is then reacted with 4-chlorophthalic anhydride to produce the final product, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential as an anticancer drug. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition by [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to significantly reduce cancer cell proliferation and induce apoptosis. [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, and has shown promising results as a potential therapeutic agent for cancer.

properties

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-14(20-18-19-12-7-3-4-8-13(12)27-18)9-26-17(25)15-10-5-1-2-6-11(10)16(24)22-21-15/h1-8H,9H2,(H,22,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSFIRJXBTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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